![molecular formula C17H15N3O2S B4142174 4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4142174.png)
4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl acetate
Overview
Description
4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl acetate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it an ideal candidate for use in scientific research.
Mechanism of Action
The mechanism of action of 4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl acetate is not fully understood. However, it is believed that this compound acts by inhibiting certain enzymes or receptors in the body, thereby affecting various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl acetate are still being studied. However, preliminary research suggests that this compound may have anti-inflammatory, analgesic, and anti-tumor properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl acetate is its unique structure and properties, which make it an ideal candidate for use in various lab experiments. However, one of the limitations of this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research involving 4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl acetate. Some of these include:
1. Further study of the mechanism of action of this compound.
2. Development of new drugs based on the structure of 4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl acetate.
3. Study of the potential anti-inflammatory, analgesic, and anti-tumor properties of this compound.
4. Investigation of the potential use of this compound in the treatment of various diseases and conditions.
5. Development of new synthesis methods for 4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl acetate to make it more accessible for research purposes.
In conclusion, 4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl acetate is a compound with unique properties that make it an ideal candidate for use in various scientific research applications. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Scientific Research Applications
The unique properties of 4-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl acetate make it an ideal candidate for use in various scientific research applications. This compound has been used in the development of new drugs, as well as in the study of various biological processes.
properties
IUPAC Name |
[4-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]phenyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-7-8-18-16(9-11)20-17-19-15(10-23-17)13-3-5-14(6-4-13)22-12(2)21/h3-10H,1-2H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINJJWLVCXNVQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]phenyl] acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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